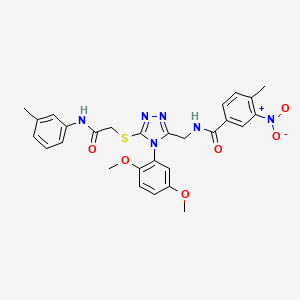
N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C28H28N6O6S and its molecular weight is 576.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group and the thioether linkage contributes to its structural complexity and potential reactivity. The nitro group may enhance its biological potency by influencing electron distribution within the molecule.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance, related triazole derivatives have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds typically range from 36.5 to 372 μM against different strains .
| Compound | Target Bacteria | MIC (μM) | MBC (μM) |
|---|---|---|---|
| Triazole Derivative A | MRSA | 248–372 | 372–1240 |
| Triazole Derivative B | E. coli | 36.5 | 73.1 |
The specific compound may exhibit similar or enhanced activity due to its unique substituents, particularly the dimethoxyphenyl and nitro groups.
Antifungal Activity
Triazoles are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies on related triazole compounds suggest that they can effectively combat fungal infections, with some derivatives achieving significant antifungal activity at low concentrations .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell wall synthesis or DNA replication in microbial cells.
- Disruption of Membrane Integrity : By affecting membrane permeability through ergosterol synthesis inhibition, the compound can lead to cell lysis in fungi.
- Interaction with Receptors : It may also interact with biological receptors or enzymes that are crucial for cellular functions in pathogens.
Case Studies and Research Findings
A study investigating various triazole derivatives highlighted the structure-activity relationship (SAR) that influences their antimicrobial efficacy. Modifications such as the introduction of methoxy groups or changes in substituent patterns were shown to enhance activity against resistant strains .
In another case study focusing on the synthesis of similar compounds, researchers reported promising results in vitro against multiple bacterial strains with MIC values significantly lower than those of conventional antibiotics like ampicillin .
属性
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O6S/c1-17-6-5-7-20(12-17)30-26(35)16-41-28-32-31-25(33(28)23-14-21(39-3)10-11-24(23)40-4)15-29-27(36)19-9-8-18(2)22(13-19)34(37)38/h5-14H,15-16H2,1-4H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWRHQMKXKBQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














